

Analytical techniques for 5-Cyclopropyl-1H-indole characterization

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Compound of Interest

Compound Name: 5-Cyclopropyl-1H-indole

CAS No.: 893739-92-9

Cat. No.: B1603263

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Application Note: Advanced Analytical Characterization of **5-Cyclopropyl-1H-indole**

Executive Summary

5-Cyclopropyl-1H-indole is an advanced heterocyclic building block increasingly utilized in medicinal chemistry, particularly in the development of anti-parasitic agents (such as) and targeted kinase inhibitors[1]. The introduction of a cyclopropyl group at the C5 position of the indole core uniquely modulates the molecule's lipophilicity, topological polar surface area, and metabolic stability[2]. However, this substitution also necessitates rigorous analytical characterization to confirm regiochemical purity and structural identity prior to downstream synthesis. This application note details a self-validating analytical workflow combining High-Resolution Nuclear Magnetic Resonance (HR-NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) to definitively characterize **5-cyclopropyl-1H-indole**.

Physicochemical Profiling

Before initiating instrumental analysis, it is crucial to establish the baseline physicochemical parameters of the analyte to guide solvent selection and chromatographic conditions[3].

Table 1: Physicochemical Properties of **5-Cyclopropyl-1H-indole**

Parameter	Value
CAS Number	893739-92-9
Molecular Formula	C ₁₁ H ₁₁ N
Molecular Weight	157.21 g/mol
Monoisotopic Mass	157.0891 Da
InChIKey	TUEAWFOWZWBRBR-UHFFFAOYSA-N
Physical State	Solid (at room temperature)

Analytical Strategy & Causality

As a Senior Application Scientist, selecting the right analytical technique requires understanding the molecule's electronic and structural nuances.

- Why DMSO-d₆ for NMR? The indole N-H proton is labile and undergoes rapid chemical exchange in protic or trace-acidic environments (such as standard CDCl₃), leading to severe signal broadening. By utilizing DMSO-d₆, the solvent strongly hydrogen-bonds with the N-H proton. This effectively locks its conformation, slows the exchange rate, and yields a sharp, diagnostic downfield singlet near 11.0 ppm[4].
- Why ESI+ TOF-MS? The indole nitrogen is weakly basic. Under acidic chromatographic conditions (e.g., 0.1% Formic Acid), it readily accepts a proton to form a highly stable [M+H]⁺ ion. Time-of-Flight (TOF) mass spectrometry provides sub-5 ppm mass accuracy, which is critical for distinguishing the target from isobaric impurities or unreacted starting materials.

Experimental Protocols

Protocol A: High-Resolution NMR Structural Elucidation

Self-Validation Mechanism: This protocol incorporates Tetramethylsilane (TMS) as an internal standard (0.00 ppm) to ensure absolute chemical shift accuracy. Furthermore, a pre-acquisition automated tuning and matching (ATM) step validates probe sensitivity and magnetic homogeneity.

- Step 1: Sample Preparation. Weigh exactly 10.0 mg of [5]. Dissolve completely in 0.6 mL of anhydrous DMSO- d_6 containing 0.03% v/v TMS. Transfer the homogenous solution to a high-quality 5 mm NMR tube.
- Step 2: Instrument Calibration. Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO- d_6 . Perform ATM and gradient shimming (TopShim) to achieve a line width < 1.0 Hz for the TMS peak.
- Step 3: Acquisition Parameters.
 - ^1H NMR: 16 scans, 90° pulse angle, 2-second relaxation delay (d1) to ensure quantitative integration of the cyclopropyl protons.
 - ^{13}C NMR: 512 scans, 30° pulse angle, with proton decoupling (WALTZ-16).
- Step 4: Data Interpretation. Process the Free Induction Decay (FID) using exponential multiplication (Line Broadening = 0.3 Hz).

Table 2: Diagnostic ^1H NMR Assignments (DMSO- d_6 , 400 MHz)

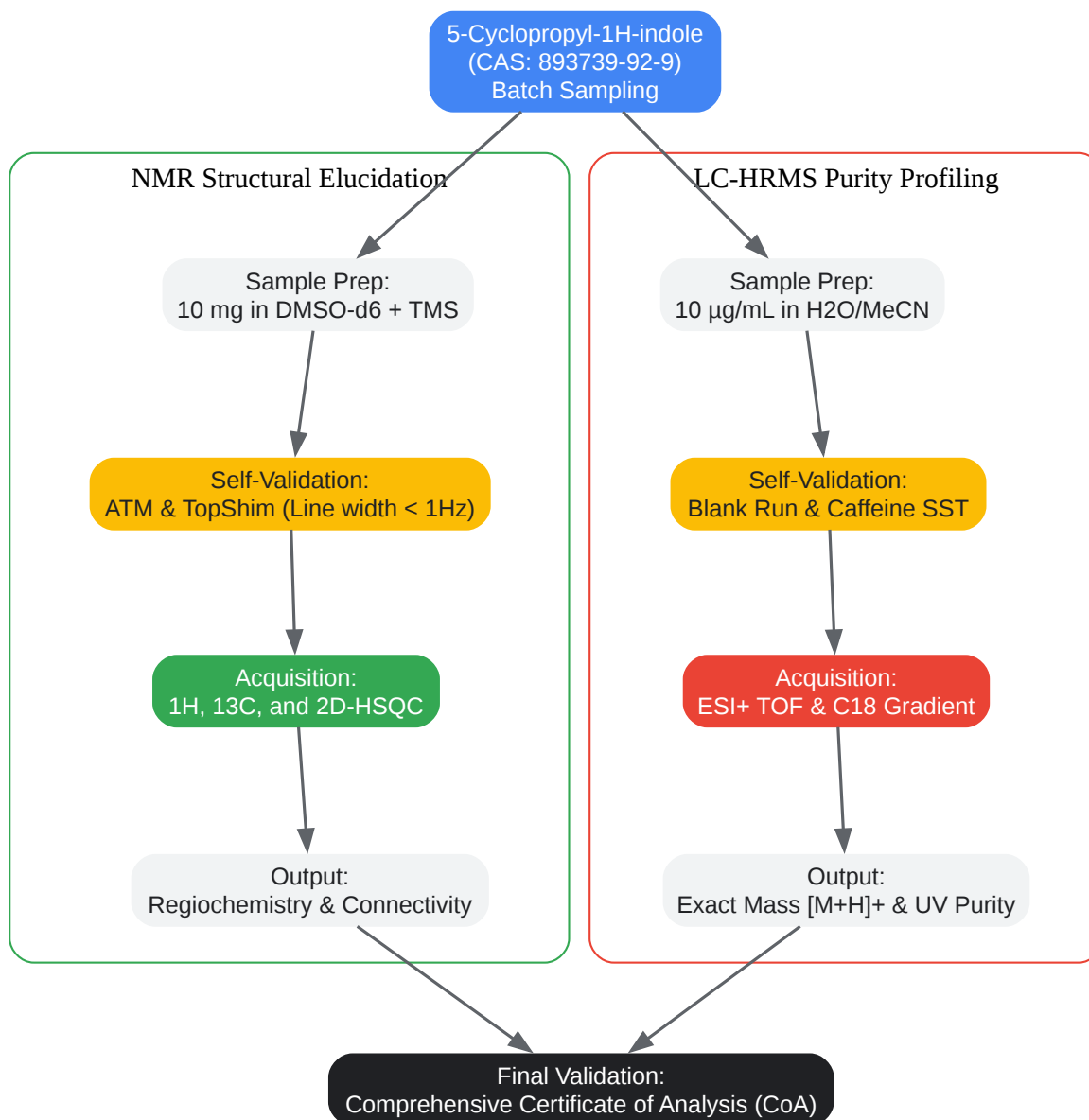
Proton Environment	Expected Shift (δ , ppm)	Multiplicity	Integration	Causality / Rationale
Indole N-H	~11.0	Broad Singlet	1H	Deshielded by aromatic ring; stabilized by DMSO H-bonding.
H-4 (Aromatic)	~7.3	Doublet (J ~1.5 Hz)	1H	Meta-coupling to H-6. Confirms C5 substitution regiochemistry.
H-7 (Aromatic)	~7.2	Doublet (J ~8.5 Hz)	1H	Ortho-coupling to H-6.
H-6 (Aromatic)	~6.8	Doublet of Doublets	1H	Ortho-coupled to H-7 (J ~8.5), meta-coupled to H-4 (J ~1.5).
H-2 (Pyrrole)	~7.2	Triplet (J ~2.8 Hz)	1H	Coupled to N-H and H-3.
H-3 (Pyrrole)	~6.3	Multiplet	1H	Electron-rich position, shielded relative to other aromatic protons.
Cyclopropyl CH	~1.9	Multiplet	1H	Methine proton directly attached to the deshielding aromatic core[4].
Cyclopropyl CH ₂	~0.9, ~0.6	Multiplets	4H	Diastereotopic-like behavior due to ring strain and restricted rotation[4].

Protocol B: LC-MS/MS Purity and Exact Mass Profiling

Self-Validation Mechanism: A blank injection (diluent only) is run prior to the sample to verify the absence of column carryover. A System Suitability Test (SST) using a known reference standard (e.g., caffeine) is injected to verify mass accuracy (< 5 ppm error) and retention time stability.

- Step 1: Sample Preparation. Prepare a 1.0 mg/mL stock solution in LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile.
- Step 2: Chromatographic Method.
 - Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes.
 - Flow Rate: 0.4 mL/min. Column Temp: 40°C.
- Step 3: MS Acquisition (ESI-TOF).
 - Polarity: Positive Ion Mode (ESI+).
 - Capillary Voltage: 3.0 kV.
 - Mass Range:m/z 50 to 1000.
- Step 4: Data Analysis. Extract the chromatogram for the theoretical [M+H]⁺ ion (m/z 158.0964). Integrate the UV trace (254 nm) to determine relative chromatographic purity.

Workflow Visualization



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Figure 1: Self-validating analytical workflow for **5-cyclopropyl-1H-indole** characterization.

References

- Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source:Journal of Medicinal Chemistry (ACS Publications), 2025. URL:[[Link](#)]

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Sources

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